Reduction in Total Perioperative Blood Loss: CSS Plus TXA versus TXA Alone
A 2025 meta-analysis of six randomized controlled trials (n=800 patients) comparing CSS combined with Tranexamic Acid (TXA) versus TXA alone in hip and knee arthroplasty demonstrated a robust reduction in total blood loss for the CSS plus TXA regimen [1].
| Evidence Dimension | Total perioperative blood loss reduction |
|---|---|
| Target Compound Data | CSS + TXA combination group |
| Comparator Or Baseline | TXA alone control group |
| Quantified Difference | Mean Difference (MD) = -230.92 mL; 95% CI [-271.69, -190.14]; P < 0.00001 |
| Conditions | Meta-analysis of six RCTs in hip and knee arthroplasty patients (n=800); random effects model |
Why This Matters
Procuring CSS as a combination adjunct rather than TXA alone offers a quantifiable reduction in total blood loss of approximately 231 mL per patient, directly impacting transfusion requirements and blood management costs.
- [1] Alsaied MA, El-Sayed OS, Alqato S, Elettreby AM, Abo Elnaga AA. Optimizing blood management in arthroplasty: a meta-analysis of carbazochrome sodium sulfonate and Tranexamic acid combination. J Orthop Surg Res. 2025;20(1):668. PMID: 40676674. View Source
